molecular formula C8H8BrFO2S B1346401 5-Bromo-2-fluoro-4-methylsulfonyltoluene CAS No. 942474-79-5

5-Bromo-2-fluoro-4-methylsulfonyltoluene

Cat. No.: B1346401
CAS No.: 942474-79-5
M. Wt: 267.12 g/mol
InChI Key: UDXXNGGIAPGJEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2-fluoro-4-methylsulfonyltoluene are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylsulfonyltoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .

Scientific Research Applications

5-Bromo-2-fluoro-4-methylsulfonyltoluene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylsulfonyltoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include the modulation of enzyme activity or the alteration of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-4-methylsulfonyltoluene is unique due to its specific combination of bromine, fluorine, and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized research applications .

Properties

IUPAC Name

1-bromo-4-fluoro-5-methyl-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-5-3-6(9)8(4-7(5)10)13(2,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXXNGGIAPGJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650200
Record name 1-Bromo-4-fluoro-2-(methanesulfonyl)-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-79-5
Record name 1-Bromo-4-fluoro-2-(methanesulfonyl)-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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